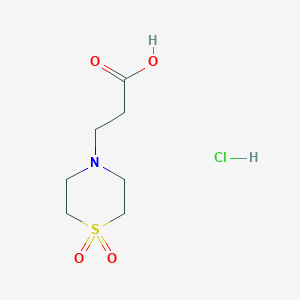

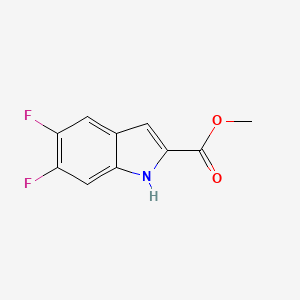

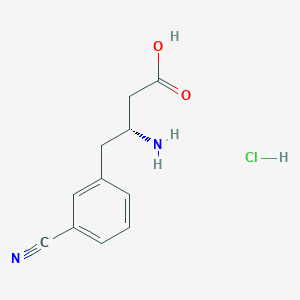

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Descripción general

Descripción

“®-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride” is a chemical compound with the molecular weight of 304.35 . It is also known as “®-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid” and has the IUPAC name of "(3R)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid" . The compound is typically stored in a dry environment at 2-8°C .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is sensitive to moisture and should be stored in a sealed, dry environment at 2-8°C .Aplicaciones Científicas De Investigación

Crystal Engineering with Gamma Amino Acids

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride exhibits characteristics that make it a candidate for crystal engineering. A study by Báthori and Kilinkissa (2015) on baclofen, a similar γ-amino acid, explored the formation of multicomponent crystals with various acids, demonstrating its potential in this field (Báthori & Kilinkissa, 2015).

Synthesis of Disubstituted Aminobutyric Acids

The chemical structure of (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride suggests its relevance in the synthesis of disubstituted aminobutyric acids. Vasil'eva et al. (2016) synthesized a variety of such compounds, demonstrating their pharmacological potential (Vasil'eva et al., 2016).

Antimicrobial Activity

Compounds structurally related to (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride have been examined for antimicrobial activity. Mickevičienė et al. (2015) studied derivatives of 3-aminobutanoic acids and found them effective against various bacterial and fungal species (Mickevičienė et al., 2015).

Pharmaceutical Analysis

The analysis of derivatives of γ-aminobutyric acid, similar to (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, is crucial in pharmaceutical analysis. Belikov et al. (2015) employed IR and H1NMR spectroscopy for structural analysis, suggesting the utility of these methods in identifying substances with similar structures (Belikov, Borovskiy, & Larskiy, 2015).

Enantioselective Synthesis

The enantioselective synthesis of γ-aminobutyric acid derivatives, similar to (R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, is a significant area of research. Camps et al. (2004) demonstrated the synthesis of enantiomers of baclofen, a related compound, using chiral auxiliaries (Camps, Muñoz-Torrero, & Sánchez, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

(3R)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAIOCXWQMXNIX-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)C[C@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647469 | |

| Record name | (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride | |

CAS RN |

332061-87-7, 269726-82-1 | |

| Record name | Benzenebutanoic acid, β-amino-3-cyano-, hydrochloride (1:1), (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=332061-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.